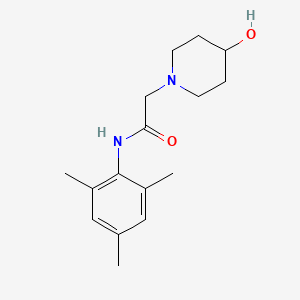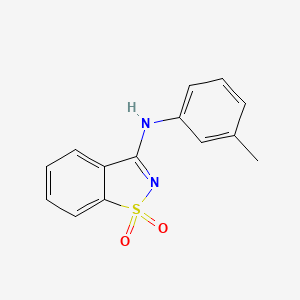![molecular formula C13H25N3O3S B5622560 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5622560.png)
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The introduction of N-[(3R,4S)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide** and compounds with similar structures involves exploring their potential in various fields, including medicinal chemistry and material science. The structural complexity and functional group diversity of these compounds allow for a wide range of chemical reactions and applications.
Synthesis Analysis
Synthesis of similar sulfonamide compounds often involves multi-step chemical processes including chlorination, ammonolysis, and condensation reactions. For instance, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide using 4-hydroxy-3-pyridinesulfuric acid as the raw material demonstrates the complexity of these processes (Zhang De-jun, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, and computational methods to determine the arrangement of atoms within a compound. For example, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide reveal detailed information about their molecular and supramolecular structures, demonstrating the importance of hydrogen bonding and π-π interactions in determining the overall structure (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds are influenced by their functional groups. For example, the presence of pyrrolidine and sulfonamide groups can significantly affect their binding affinity and selectivity against biological targets, as seen in the synthesis and structure-affinity relationship studies of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors (Benas Balandis et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of these compounds under different conditions. While specific data on N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide is not available, studies on similar compounds provide insights into how these properties are determined and can be modified for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for the application of these compounds in synthesis and drug design. For example, the study on the synthesis, characterization, and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides highlights the importance of structural features in determining their biological activity (N. Desai et al., 2016).
Zukünftige Richtungen
The future directions for the research and development of “N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to influence the biological activity .
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-3-6-12-9-15(11(2)17)10-13(12)14-20(18,19)16-7-4-5-8-16/h12-14H,3-10H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKUQPFXCEUSK-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)N2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)N2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide](/img/structure/B5622490.png)

![(4S)-N-ethyl-1-[(methylthio)acetyl]-4-[(pyridin-2-ylacetyl)amino]-L-prolinamide](/img/structure/B5622505.png)
![4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5622511.png)


![2-(4-fluorophenyl)-N-(4-piperidinylmethyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride](/img/structure/B5622536.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)
![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-propyl-1H-benzimidazole](/img/structure/B5622558.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)
![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)